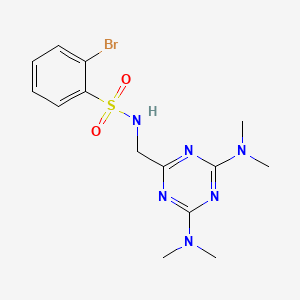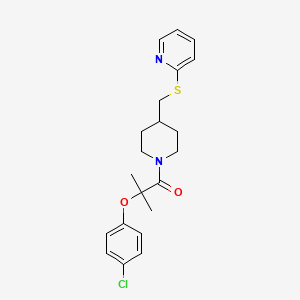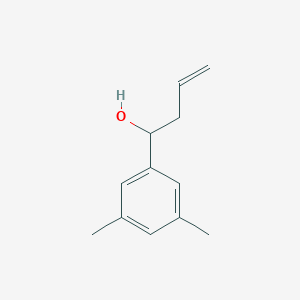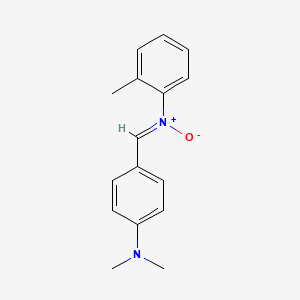
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4,6-bis(dimethylamino)-1,3,5-triazin-2-yl” part of the molecule indicates a triazine ring substituted with dimethylamino groups at the 4 and 6 positions . The “methyl” indicates a methyl group attached to the triazine ring, and “2-bromobenzenesulfonamide” suggests a benzenesulfonamide group with a bromine atom at the 2 position .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazine ring would be a six-membered ring with alternating carbon and nitrogen atoms. The dimethylamino groups, the bromobenzenesulfonamide group, and the methyl group would be attached to this ring .
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, including reactions with amines . The presence of the bromine atom could make the benzenesulfonamide group more reactive .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has demonstrated the utility of related sulfonamide compounds in synthesizing a wide range of novel chemical entities. For instance, the synthesis of novel triazepines, pyrimidines, and azoles has been reported, highlighting the versatility of sulfonamide derivatives in creating new compounds with potential applications in medicinal chemistry and materials science (Khodairy, Ali, & El-wassimy, 2016).
Nucleic Acid Binding Agents
Compounds structurally related to "N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide" have been synthesized for their nucleic acid binding capabilities, showing promise in inhibiting topoisomerase II, a crucial enzyme for DNA replication and transcription. This highlights potential applications in cancer therapy and research into genetic diseases (Spychała et al., 1994).
Antioxidant and Enzyme Inhibitory Profiles
Sulphonamides incorporating 1,3,5-triazine structural motifs have shown significant antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase, which are linked to neurodegenerative diseases and pigmentation disorders. This underscores the potential for these compounds in developing treatments for Alzheimer's, Parkinson's, and skin conditions (Lolak et al., 2020).
Chromatographic Applications
The derivatization of primary sulfonamides for enhanced gas-liquid chromatographic properties demonstrates the utility of these compounds in analytical chemistry, particularly for the detection and quantification of sulfonamides in biological samples. This application is critical for drug monitoring and environmental analysis (Vandenheuvel & Gruber, 1975).
Material Science and Nanotechnology
The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases the role of sulfonamide derivatives in material science, particularly in creating nanomaterials with applications in catalysis, electronics, and energy storage (Veranitisagul et al., 2011).
Wirkmechanismus
Target of Action
It has been used in trials studying the treatment of asthma and rhinitis, allergic, perennial .
Mode of Action
It is known that the compound has a fluorescence property . This property is often used in the detection of certain biological targets, suggesting that the compound may interact with its targets through fluorescence mechanisms .
Biochemical Pathways
It is known that the compound can be used to control the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O2S/c1-20(2)13-17-12(18-14(19-13)21(3)4)9-16-24(22,23)11-8-6-5-7-10(11)15/h5-8,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIDHGKMDZNLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)
![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)